Bexagliflozin

Description

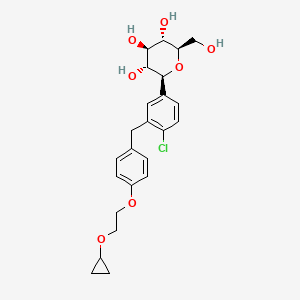

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCRKOKVYTVOLU-SJSRKZJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118567-05-7 | |

| Record name | Bexagliflozin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bexagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BEXAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bexagliflozin's Mechanism of Action in Renal Proximal Tubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bexagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys. By specifically targeting SGLT2 in the proximal renal tubules, bexagliflozin effectively reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes bexagliflozin an important therapeutic agent for the management of type 2 diabetes mellitus. This guide provides an in-depth examination of the molecular and cellular mechanisms of bexagliflozin, detailed pharmacological data, experimental protocols for its characterization, and visualizations of the key pathways and processes involved.

The Role of SGLT2 in Renal Glucose Reabsorption

In a healthy individual, the kidneys filter approximately 180 grams of glucose from the blood each day. Nearly all of this filtered glucose is reabsorbed back into circulation to conserve energy. This reabsorption predominantly occurs in the proximal convoluted tubule of the nephron.

The sodium-glucose cotransporters (SGLTs) are a family of proteins that facilitate the transport of glucose across cell membranes. In the proximal tubules, two key SGLT isoforms are involved:

-

SGLT2: Located in the early S1 segment of the proximal tubule, SGLT2 is a high-capacity, low-affinity transporter responsible for the reabsorption of approximately 90% of the filtered glucose.

-

SGLT1: Found in the later S3 segment of the proximal tubule, SGLT1 is a low-capacity, high-affinity transporter that reabsorbs the remaining 10% of filtered glucose.

The process of glucose reabsorption is initiated by the active transport of sodium out of the proximal tubule epithelial cells by the Na+/K+-ATPase pump on the basolateral membrane. This creates a sodium gradient that drives the inward movement of sodium and glucose from the tubular lumen via SGLT2. The reabsorbed glucose then exits the cell into the bloodstream via the GLUT2 transporter on the basolateral membrane.

Core Mechanism of Action of Bexagliflozin

Bexagliflozin exerts its therapeutic effect by competitively and selectively inhibiting SGLT2 in the proximal renal tubules. By binding to the SGLT2 protein, bexagliflozin blocks the reabsorption of glucose from the glomerular filtrate. This leads to an increase in the concentration of glucose in the tubular fluid, exceeding the reabsorptive capacity of the downstream SGLT1 transporters. Consequently, the excess glucose is excreted in the urine (glucosuria), resulting in a net loss of calories and a reduction in plasma glucose levels. This mechanism is independent of insulin secretion or action.

Caption: SGLT2 inhibition by bexagliflozin in the renal proximal tubule.

Pharmacological Profile of Bexagliflozin

Bexagliflozin is characterized by its high potency and selectivity for SGLT2 over SGLT1. This selectivity is crucial as inhibition of SGLT1 in the intestine can lead to gastrointestinal side effects.

Quantitative Data

The inhibitory activity of bexagliflozin and other SGLT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Bexagliflozin | 2 | 5600 | 2800-fold |

| Canagliflozin | ~4.2 | ~660 | ~157-fold |

| Dapagliflozin | ~1.1 | ~1400 | ~1273-fold |

| Empagliflozin | ~3.1 | ~8300 | ~2677-fold |

| Ertugliflozin | ~0.877 | ~1960 | >2000-fold |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Characterization

The inhibitory activity and selectivity of SGLT2 inhibitors like bexagliflozin are determined using in vitro cell-based assays. Below are representative protocols for two common methods.

Fluorescent Glucose Uptake Assay

This assay utilizes a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake in cells expressing SGLT2.

Objective: To determine the IC50 of a test compound for SGLT2.

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing human SGLT2 (hSGLT2).

-

Cell culture medium (e.g., DMEM) with supplements.

-

Krebs-Ringer-Henseleit (KRH) buffer.

-

2-NBDG.

-

Test compound (e.g., bexagliflozin) and control inhibitor (e.g., phlorizin).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Methodology:

-

Cell Culture: Culture HEK293-hSGLT2 cells in a 96-well plate until confluent.

-

Compound Preparation: Prepare serial dilutions of the test compound and controls in KRH buffer.

-

Assay Procedure: a. Wash cells with pre-warmed KRH buffer. b. Add the test compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. c. Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM. d. Incubate for 30-60 minutes at 37°C. e. Terminate uptake by washing cells with ice-cold KRH buffer. f. Lyse the cells and measure fluorescence (excitation ~485 nm, emission ~535 nm).

-

**Data

Unveiling the Molecular and Cellular Interactions of Bexagliflozin with SGLT2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexagliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves the targeted inhibition of SGLT2 in the proximal renal tubules, leading to a reduction in renal glucose reabsorption and a subsequent increase in urinary glucose excretion.[1][3] This comprehensive technical guide delves into the molecular and cellular effects of Bexagliflozin on SGLT2, providing an in-depth analysis of its binding kinetics, cellular activity, and impact on key signaling pathways.

Molecular Interaction with SGLT2

Bexagliflozin exhibits a high affinity and selectivity for SGLT2. The primary interaction occurs at the glucose binding site of the transporter, where the glycone moiety of Bexagliflozin binds after the initial binding of a sodium ion. This competitive inhibition effectively blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[4]

Quantitative Data on Bexagliflozin's Interaction with SGLT2

The following table summarizes the key quantitative parameters defining the interaction of Bexagliflozin and other SGLT2 inhibitors with SGLT1 and SGLT2. While specific binding kinetic data (Kd, Kon, Koff) for Bexagliflozin are not publicly available, the provided IC50 values highlight its high potency and selectivity.

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (µM) | Selectivity (SGLT1/SGLT2) |

| Bexagliflozin | 2 | 5.6 | >2800-fold |

Data compiled from publicly available sources.

Cellular Effects of Bexagliflozin

The inhibition of SGLT2 by Bexagliflozin at the cellular level leads to a cascade of events that contribute to its therapeutic effects. The primary cellular effect is the reduction of glucose uptake in renal proximal tubule cells.

Experimental Protocol: In Vitro SGLT2 Inhibition Assay (2-NBDG Glucose Uptake)

This protocol describes a common method to assess the inhibitory activity of compounds like Bexagliflozin on SGLT2-mediated glucose uptake in a human kidney proximal tubule cell line (HK-2).

1. Cell Culture and Seeding:

-

Culture HK-2 cells in Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed HK-2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and grow to confluence (approximately 24-48 hours).

2. Compound Preparation:

-

Prepare a stock solution of Bexagliflozin in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in Krebs-Ringer-HEPES (KRH) buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

3. Glucose Uptake Assay:

-

Wash the confluent cell monolayer twice with pre-warmed KRH buffer.

-

Add 100 µL of KRH buffer containing the desired concentration of Bexagliflozin or vehicle (DMSO) to each well.

-

Include control wells:

-

Total Uptake: Vehicle only.

-

Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) to outcompete the fluorescent glucose analog, or incubate cells in sodium-free KRH buffer.

-

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate glucose uptake by adding 10 µL of 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) solution to each well for a final concentration of 100-200 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.

-

Lyse the cells by adding 50 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking.

4. Data Acquisition and Analysis:

-

Measure the fluorescence of the cell lysates using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

-

Calculate the SGLT2-specific uptake by subtracting the non-specific uptake fluorescence from the total uptake fluorescence.

-

Plot the percentage of inhibition against the logarithm of the Bexagliflozin concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Protocol: Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of a compound like Bexagliflozin to SGLT2. A specific radiolabeled ligand for SGLT2 would be required.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing SGLT2 in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable SGLT2 radioligand, and varying concentrations of Bexagliflozin.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

3. Data Acquisition and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the Bexagliflozin concentration.

-

Determine the IC50 value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

Pharmacokinetics and pharmacodynamics of Bexagliflozin in preclinical models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys. By targeting SGLT2, bexagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of bexagliflozin, offering valuable insights for researchers and drug development professionals. The information presented herein is based on rigorous preclinical studies in various animal models, which have been instrumental in elucidating the drug's profile before its transition to clinical trials.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of bexagliflozin have been characterized in several preclinical species, primarily in rats and cynomolgus monkeys, to understand its absorption, distribution, metabolism, and excretion profile. These studies are crucial for predicting the drug's behavior in humans.

Pharmacokinetic Parameters in Preclinical Models

Quantitative analysis of bexagliflozin's pharmacokinetics reveals its absorption and disposition characteristics. The following tables summarize the key pharmacokinetic parameters observed in rats and monkeys after oral administration.

Table 1: Pharmacokinetic Parameters of Bexagliflozin in Male Sprague-Dawley Rats

| Parameter | Value (at 6.7 mg/kg oral dose) |

| AUC₀₋∞ (ng·h/mL) | 21885 ± 3623 |

| Metabolite EGT0001301 AUC Ratio | 0.0236 |

| Metabolite EGT0001494 AUC Ratio | 0.0236 |

AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as mean ± standard deviation.[1]

Table 2: Pharmacokinetic Parameters of Bexagliflozin in Cynomolgus Monkeys

| Parameter | Details |

| Dose Administered | 3 mg/kg (oral) |

| Blood Sampling Times | Pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose |

| Metabolite Profiling Dose | 60 mg/kg (oral) |

| Major Metabolites (as % of Parent AUC) | EGT0001301, EGT0001494, EGT0001663, EGT0002147, EGT0002148, EGT0002149 |

Specific Cmax, Tmax, and AUC values for bexagliflozin in monkeys were not detailed in the reviewed literature, but the study design provides a framework for such investigations.[1]

Metabolism

Metabolism studies have shown that bexagliflozin is metabolized through oxidation and glucuronidation.[2] In preclinical models, the metabolic pathways differ slightly between species. In rats, metabolism is predominantly through oxidation, while in monkeys, as in humans, glucuronidation is the major pathway.[2] The primary enzymes involved in human metabolism are CYP3A4 and UGT1A9.[2]

The metabolic profile in cynomolgus monkeys closely resembles that in humans, making them a suitable non-rodent species for preclinical safety and toxicology studies.[2] The major circulating metabolite in humans is the 3'-O-glucuronide.[2]

Excretion

Following oral administration of radiolabeled bexagliflozin in preclinical models, the primary route of excretion is through the feces.[2] In humans, approximately 51.1% of the administered dose is recovered in the feces, predominantly as the unchanged parent drug, and 40.5% is found in the urine, mainly as the 3'-O-glucuronide metabolite.[2]

Experimental Protocols: Pharmacokinetics

Detailed methodologies are essential for the replication and validation of preclinical findings. The following protocols are based on the methods described in the key metabolism and disposition studies of bexagliflozin.[1]

Animal Models and Dosing

-

Rat Studies: Male Sprague-Dawley rats were administered a single oral dose of bexagliflozin. For focused analyte detection, a dose of 6.7 mg/kg was used.[1] For radiolabeled studies, [¹⁴C]-bexagliflozin was administered at a target dose of 3 mg/kg.[1] The drug was delivered by oral gavage.[1]

-

Monkey Studies: Male non-naïve cynomolgus monkeys received a single oral dose of [¹⁴C]-bexagliflozin at a target level of 3 mg/kg.[1] For more detailed metabolite profiling, a higher dose of 60 mg/kg was administered.[1]

Sample Collection

-

Blood/Plasma: In rats, serial blood samples were collected from the tail vein at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[3] In monkeys, whole blood specimens were collected at similar time intervals.[1] Plasma was separated by centrifugation.[3]

-

Urine and Feces: For excretion studies, animals were housed in metabolic cages to allow for the separate collection of urine and feces for up to 168 hours post-dose.[1]

Bioanalytical Methods

-

Sample Preparation: Plasma samples were typically deproteinized using acetonitrile to precipitate proteins.[3] Urine and fecal homogenates were also subjected to extraction procedures to isolate the drug and its metabolites.[3]

-

Quantification: The concentrations of bexagliflozin and its metabolites in the biological matrices were determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[1] For radiolabeled studies, liquid scintillation counting was used to measure total radioactivity.[3]

In Vitro Metabolism

-

Human Liver Microsomes: To identify the enzymes responsible for bexagliflozin's metabolism, in vitro studies were conducted using human liver microsomes. Bexagliflozin was incubated with the microsomes in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism and UDPGA for glucuronidation).[3] The reaction products were then analyzed by HPLC-MS/MS.[3]

Pharmacodynamics: Mechanism of Action and Effects

The primary pharmacodynamic effect of bexagliflozin is the inhibition of SGLT2 in the proximal renal tubules. This action reduces the reabsorption of filtered glucose, leading to a dose-dependent increase in urinary glucose excretion.

Primary Pharmacodynamic Effect: Urinary Glucose Excretion

Table 3: Expected Dose-Dependent Effect of Bexagliflozin on Urinary Glucose Excretion in Preclinical Models

| Dose of Bexagliflozin | Expected Urinary Glucose Excretion |

| Low Dose | Moderate Increase |

| Medium Dose | Substantial Increase |

| High Dose | Near-Maximal Increase |

This table represents the expected trend based on the known mechanism of action of SGLT2 inhibitors.

Experimental Protocols: Pharmacodynamics

In Vivo Assessment of Urinary Glucose Excretion

The following is a generalized protocol for measuring urinary glucose excretion in preclinical models, which is a standard method for evaluating the pharmacodynamic effect of SGLT2 inhibitors.

-

Animal Acclimation and Baseline Collection: Animals (e.g., rats) are housed in individual metabolic cages for a period of acclimation. During this time, baseline 24-hour urine samples are collected to determine the normal level of glucose excretion.

-

Drug Administration: Bexagliflozin is administered orally at various dose levels to different groups of animals. A vehicle control group receives the formulation without the active drug.

-

Urine Collection: Following drug administration, urine is collected over a specified period, typically 24 hours. The total volume of urine is recorded for each animal.

-

Glucose Measurement: The concentration of glucose in the collected urine samples is measured using a validated analytical method, such as a glucose oxidase assay or HPLC.

-

Data Analysis: The total amount of glucose excreted in the urine over the collection period is calculated by multiplying the urine volume by the glucose concentration. The results are then compared between the different dose groups and the vehicle control group to determine the dose-response relationship.

Signaling Pathways

The therapeutic effects of bexagliflozin extend beyond its direct impact on glucose reabsorption. Preclinical evidence suggests that SGLT2 inhibition can modulate various downstream signaling pathways, contributing to its anti-inflammatory and antioxidant properties.

Mechanism of SGLT2 Inhibition

The primary action of bexagliflozin occurs at the apical membrane of the proximal tubule cells in the kidney. By competitively binding to the SGLT2 transporter, it prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream.

Downstream Anti-inflammatory and Antioxidant Pathways

SGLT2 inhibition has been shown to have pleiotropic effects that are not solely dependent on its glucose-lowering action. These include the modulation of inflammatory and oxidative stress pathways.

Conclusion

The preclinical data for bexagliflozin demonstrate a favorable pharmacokinetic and pharmacodynamic profile. Its primary mechanism of action, the inhibition of SGLT2, leads to effective urinary glucose excretion. The metabolic profile in cynomolgus monkeys is comparable to that in humans, supporting its use in preclinical safety assessments. Furthermore, emerging evidence on the modulation of downstream signaling pathways suggests potential for broader therapeutic benefits beyond glycemic control. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the core preclinical attributes of bexagliflozin and to inform further investigation and clinical application.

References

The Genesis of a Novel SGLT2 Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of Bexagliflozin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bexagliflozin, an orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth exploration of the discovery and chemical synthesis of Bexagliflozin, intended for professionals in the fields of pharmaceutical research and development. The document elucidates the mechanism of action, key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of critical pathways and workflows.

Discovery and Rationale

The development of Bexagliflozin is rooted in the established therapeutic strategy of targeting SGLT2. SGLT2 is a high-capacity, low-affinity transporter located in the proximal renal tubules, responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[2]

Bexagliflozin is a C-aryl glucoside, a structural class of compounds designed for improved metabolic stability compared to the naturally occurring O-glucosides like phlorizin. The C-glycosidic bond in Bexagliflozin is resistant to enzymatic cleavage, ensuring greater bioavailability and a longer duration of action. The discovery process focused on optimizing the aryl aglycone moiety to achieve high potency and selectivity for SGLT2 over the closely related SGLT1, which is predominantly found in the gastrointestinal tract and plays a crucial role in glucose absorption.

Mechanism of Action

Bexagliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[3] This mechanism is independent of insulin secretion or sensitivity, making it an effective treatment option for patients with T2DM at various stages of the disease.

Quantitative Data

Table 1: In Vitro Inhibitory Activity and Selectivity

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (µM) | Selectivity (SGLT1/SGLT2) |

| Bexagliflozin | 2 | 5.6 | ~2800-fold |

Data sourced from publicly available information.[4][5]

Table 2: Pharmacokinetic Parameters of Bexagliflozin

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Human | 20 mg | 134 | 2-4 | 1162 |

| Rat | 3 mg/kg | - | - | - |

| Monkey | - | - | - | - |

Human pharmacokinetic data is for a fasted state.[6] Preclinical data is less consistently reported in the public domain.

Table 3: Clinical Efficacy of Bexagliflozin (20 mg/day) in Phase 3 Trials

| Parameter | Placebo-Corrected Change | Study Duration |

| HbA1c Reduction | -0.48% to -0.79% | 24 weeks |

| Systolic Blood Pressure | -3.0 mmHg | 24 weeks |

| Body Weight | -2.7 kg | 48 weeks |

Data compiled from various Phase 3 clinical trial reports.[7][8][9]

Chemical Synthesis

The chemical synthesis of Bexagliflozin is a multi-step process that involves the construction of the C-aryl glucoside core. A key challenge in the synthesis of SGLT2 inhibitors is the stereoselective formation of the β-C-glycosidic bond. The following is a representative synthetic scheme based on published literature, particularly the work described in Tetrahedron Letters 57 (2016) 4684–4687.[10][11][12]

Experimental Protocol for Chemical Synthesis

The following protocol is a composite representation based on established synthetic routes for C-aryl glucosides and specific details reported for Bexagliflozin synthesis.[10][11][12]

Step 1: Preparation of Per-silylated Gluconolactone To a solution of D-gluconolactone in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add an excess of a silylating agent (e.g., trimethylsilyl chloride) and a base (e.g., triethylamine or imidazole). The reaction is typically stirred at room temperature until complete conversion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction mixture is then worked up by quenching with a mild acid, followed by extraction and purification to yield the per-silylated gluconolactone.

Step 2: Synthesis of the Aryl Grignard or Aryllithium Reagent The required substituted aryl bromide is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C for lithium-halogen exchange or 0 °C to room temperature for Grignard formation). A solution of n-butyllithium or magnesium turnings is added, and the mixture is stirred until the formation of the organometallic reagent is complete.

Step 3: C-Glycosylation The per-silylated gluconolactone, dissolved in an anhydrous solvent, is cooled to -78 °C. The freshly prepared aryl organometallic reagent is then added dropwise. The reaction is stirred at low temperature for a specified period before being quenched with a proton source (e.g., saturated aqueous ammonium chloride). The resulting hemiketal intermediate is typically not isolated but carried forward to the next step.

Step 4: Stereoselective Reduction The crude hemiketal intermediate is dissolved in a suitable solvent system (e.g., a mixture of acetonitrile and dichloromethane) and cooled to a low temperature (e.g., -15 °C to -10 °C). A reducing agent, such as triethylsilane (Et3SiH), and a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), are added.[11] The reaction is carefully monitored for the stereoselective reduction of the anomeric hydroxyl group to yield the desired β-anomer.

Step 5: Deprotection The protected C-aryl β-D-glucoside is dissolved in a suitable solvent (e.g., methanol), and a deprotecting agent is added. For silyl protecting groups, a fluoride source such as tetrabutylammonium fluoride (TBAF) or an acidic workup can be employed. The reaction is stirred until all protecting groups are removed. The final product, Bexagliflozin, is then purified by crystallization or chromatography.

In Vitro SGLT2 Inhibition Assay

The inhibitory activity of Bexagliflozin against SGLT2 is typically determined using a cell-based glucose uptake assay. A common method involves the use of a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in a cell line that endogenously or recombinantly expresses human SGLT2.[2][13][14][15]

Experimental Protocol for SGLT2 Inhibition Assay

1. Cell Culture: Human kidney proximal tubule cells (e.g., HK-2) that endogenously express SGLT2 are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

Cells are seeded into 96-well plates and grown to confluency.

-

On the day of the assay, the cell monolayers are washed with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).

-

Cells are then pre-incubated with various concentrations of Bexagliflozin or a vehicle control (e.g., DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.

-

A fluorescent glucose analog, 2-NBDG, is added to each well, and the plate is incubated for an additional period (e.g., 30-60 minutes) to allow for glucose uptake.

-

The uptake is terminated by washing the cells with a cold, sodium-free buffer to remove extracellular 2-NBDG.

-

The cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.

3. Data Analysis: The fluorescence intensity is proportional to the amount of glucose taken up by the cells. The percentage of inhibition at each concentration of Bexagliflozin is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of glucose uptake, is determined by fitting the data to a dose-response curve.

Conclusion

Bexagliflozin is a potent and selective SGLT2 inhibitor that has demonstrated significant efficacy in improving glycemic control in adults with type 2 diabetes. Its discovery was the result of a rational drug design approach aimed at creating a metabolically stable C-aryl glucoside with high affinity for SGLT2. The chemical synthesis of Bexagliflozin, while challenging, has been optimized to allow for the stereoselective formation of the key β-C-glycosidic bond. The in vitro and clinical data presented in this guide underscore the therapeutic potential of Bexagliflozin as a valuable addition to the armamentarium of antidiabetic agents. This technical overview provides a foundational understanding for researchers and drug development professionals working on SGLT2 inhibitors and related therapeutic areas.

References

- 1. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. benchchem.com [benchchem.com]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. Bexagliflozin | SGLT2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. drugs.com [drugs.com]

- 7. SGLT2 inhibitor Bexagliflozin reduces blood sugar, high BP and weight in diabetics [medicaldialogues.in]

- 8. What are the approved indications for Bexagliflozin? [synapse.patsnap.com]

- 9. ccjm.org [ccjm.org]

- 10. An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue | Semantic Scholar [semanticscholar.org]

- 11. scribd.com [scribd.com]

- 12. An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue - Lookchem [lookchem.com]

- 13. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bexagliflozin: A Deep Dive into SGLT2 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of bexagliflozin's interaction with the sodium-glucose cotransporters SGLT2 and SGLT1. We will delve into its binding affinity, selectivity, the experimental methods used for these determinations, and the underlying mechanism of action.

Introduction to Bexagliflozin

Bexagliflozin is an orally administered medication approved for the treatment of type 2 diabetes mellitus.[1][2] It belongs to the SGLT2 inhibitor class of drugs, which exert their therapeutic effect by reducing renal glucose reabsorption, thereby increasing urinary glucose excretion and lowering blood glucose levels.[3][4] This mechanism is independent of insulin secretion or sensitivity.[3][4] The efficacy and safety profile of an SGLT2 inhibitor is intrinsically linked to its binding affinity and its selectivity for SGLT2 over the closely related SGLT1 transporter.

Binding Affinity and Selectivity of Bexagliflozin

Bexagliflozin is a potent and highly selective inhibitor of SGLT2. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity.

The selectivity of an inhibitor for SGLT2 over SGLT1 is a critical parameter, as SGLT1 plays a vital role in glucose absorption in the small intestine.[5] High selectivity for SGLT2 minimizes off-target effects associated with SGLT1 inhibition.

The following table summarizes the in vitro inhibitory potency of bexagliflozin against human SGLT2 and SGLT1. For comparative purposes, data for other well-known SGLT2 inhibitors are also included.

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1 IC50 / SGLT2 IC50) |

| Bexagliflozin | 2 | 5600 | ~2800-fold |

| Canagliflozin | 2.2 | 910 | ~413-fold |

| Dapagliflozin | 1.1 | 1350 | ~1200-fold |

| Empagliflozin | 3.1 | 8300 | >2500-fold |

| Ertugliflozin | 0.877 | >877 | >1000-fold |

| Sotagliflozin | 1.8 | 36 | ~20-fold (Dual Inhibitor) |

Data compiled from various in vitro cell-based assays.[6][7]

Mechanism of Action of SGLT2 Inhibition

The primary mechanism of action of bexagliflozin is the competitive inhibition of SGLT2 in the proximal convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1] By blocking this transporter, bexagliflozin prevents glucose from being reabsorbed into the bloodstream, leading to its excretion in the urine.[2][3]

Caption: Mechanism of SGLT2 Inhibition by Bexagliflozin.

Experimental Protocols for Determining Binding Affinity and Selectivity

The binding affinity and selectivity of SGLT2 inhibitors like bexagliflozin are determined using various in vitro assays. Below are detailed methodologies for two common approaches.

Cell-Based Fluorescence Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in a cell line that endogenously expresses SGLT2, like the human kidney proximal tubule cell line (HK-2).[8][9]

Experimental Workflow:

Caption: Workflow for a 2-NBDG based glucose uptake inhibition assay.[8]

Detailed Steps:

-

Cell Culture: HK-2 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.[8]

-

Compound Preparation: Stock solutions of bexagliflozin and other test compounds are prepared, typically in DMSO, and then serially diluted to the desired concentrations in a suitable buffer (e.g., Krebs-Ringer-Henseleit buffer).[8]

-

Pre-incubation: The cell monolayers are washed and then pre-incubated with the various concentrations of bexagliflozin or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.[8]

-

Glucose Uptake Initiation: A solution containing 2-NBDG is added to each well to initiate the glucose uptake. To determine non-specific uptake, a high concentration of non-fluorescent D-glucose is added to a set of control wells to outcompete the 2-NBDG.[9]

-

Incubation: The plate is incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for the uptake of the fluorescent glucose analog.[8]

-

Termination of Uptake: The 2-NBDG solution is removed, and the cells are washed multiple times with ice-cold, sodium-free buffer to stop the uptake process.[6]

-

Cell Lysis and Fluorescence Measurement: The cells are lysed, and the fluorescence intensity of the cell lysate is measured using a fluorescence plate reader.[8]

-

Data Analysis: The SGLT2-specific glucose uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition for each bexagliflozin concentration is plotted, and the IC50 value is determined by fitting the data to a dose-response curve.[8]

Electrophysiological Assays

Electrophysiological methods, such as whole-cell patch-clamp recordings, can also be used to determine the inhibition constant (Ki) of SGLT inhibitors.[10] This technique directly measures the glucose-induced currents generated by SGLT1 and SGLT2 expressed in cells like HEK-293T.[10]

Logical Relationship for Ki Determination:

Caption: Logical flow for determining the inhibition constant (Ki).

Methodology Overview:

-

Cell Preparation: HEK-293T cells are transiently transfected to express either human SGLT1 or SGLT2.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on these cells. The membrane potential is held at a constant voltage.

-

Current Measurement: The application of glucose to the extracellular solution induces an inward current, which is mediated by the expressed SGLT transporter.

-

Inhibitor Application: The cells are then exposed to varying concentrations of bexagliflozin in the presence of glucose.

-

Data Analysis: The inhibition of the glucose-induced current by bexagliflozin is measured. The concentration of bexagliflozin that produces 50% inhibition (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.[10]

Conclusion

Bexagliflozin demonstrates high potency for SGLT2 and a strong selectivity over SGLT1. This pharmacological profile, determined through rigorous in vitro assays, underpins its clinical efficacy in promoting urinary glucose excretion and improving glycemic control in patients with type 2 diabetes, while minimizing the potential for off-target effects related to SGLT1 inhibition. The detailed experimental protocols outlined provide a framework for the continued evaluation and discovery of novel SGLT2 inhibitors.

References

- 1. Bexagliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. What is the mechanism of Bexagliflozin? [synapse.patsnap.com]

- 4. Bexagliflozin | C24H29ClO7 | CID 25195624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Bexagliflozin | SGLT | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Bexagliflozin: A Comprehensive Technical Guide on its Physicochemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. Approved for the treatment of type 2 diabetes mellitus, bexagliflozin effectively lowers blood glucose levels by promoting the excretion of glucose in the urine. This technical guide provides an in-depth overview of the physicochemical properties and molecular structure of bexagliflozin, offering valuable data and methodologies for researchers and professionals in the field of drug development.

Physicochemical Properties

Bexagliflozin is a white to off-white crystalline solid.[1] A comprehensive summary of its key physicochemical properties is presented in the tables below. These properties are crucial for understanding the drug's behavior in biological systems and for the development of suitable pharmaceutical formulations.

General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-({4-[2-(cyclopropyloxy)ethoxy]phenyl}methyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | [1][2] |

| Chemical Formula | C₂₄H₂₉ClO₇ | [1][2] |

| Molecular Weight | 464.94 g/mol | [1][2] |

| CAS Number | 1118567-05-7 | [2] |

| Physical Form | White to off-white crystalline solid | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 31 °C (DSC onset, pure compound)151 ± 1 °C (DSC onset, crystalline complex DM) | [3] |

| Boiling Point (Predicted) | 671.0 ± 55.0 °C | [4] |

| pKa (Predicted) | 13.23 ± 0.70 | [4] |

| logP (XLogP3-AA) | 2.4 | [5] |

| Water Solubility | Slightly soluble | [5][6] |

| Solubility in other solvents | Soluble in DMSO (100.0 mg/mL) | [4] |

Molecular Structure

Bexagliflozin is a C-glycosyl compound, meaning a glucose moiety is attached to an aglycone through a carbon-carbon bond. This structural feature confers greater stability against enzymatic cleavage compared to O-glycosides. The molecule possesses a complex stereochemistry with five chiral centers within its glucose-like ring, leading to its specific three-dimensional conformation which is crucial for its selective binding to the SGLT2 transporter.[7]

The structure of bexagliflozin includes several key functional groups:

-

A glucose moiety, which mimics the natural substrate of SGLT2.

-

A 4-chloro-3-benzylphenyl group, which forms the aglycone portion.

-

A cyclopropyloxyethoxy tail, which contributes to the overall lipophilicity and binding affinity of the molecule.

Mechanism of Action: SGLT2 Inhibition

Bexagliflozin exerts its therapeutic effect by selectively inhibiting the SGLT2 protein located in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, bexagliflozin prevents glucose from being reabsorbed back into the bloodstream and promotes its excretion in the urine. This glucosuric effect leads to a reduction in plasma glucose levels, thereby improving glycemic control in patients with type 2 diabetes.

Caption: Mechanism of SGLT2 Inhibition by Bexagliflozin.

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of bexagliflozin.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard pharmacopeial technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry bexagliflozin is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a means of observing the sample is used.

-

Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Determination: The temperature at which the substance first begins to liquefy and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining the pKa of a substance.

Methodology:

-

Solution Preparation: A solution of bexagliflozin of known concentration is prepared in a suitable solvent system (e.g., a co-solvent mixture for poorly water-soluble compounds). The ionic strength of the solution is maintained constant using an electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.

logP Determination (Shake Flask Method - OECD 107)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake flask method is a classical and reliable technique for its determination.

Methodology:

-

System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated.

-

Partitioning: A known amount of bexagliflozin is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to allow for the partitioning of bexagliflozin between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of bexagliflozin in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of bexagliflozin in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Water Solubility Determination (Flask Method - OECD 105)

Water solubility is a fundamental property that influences a drug's absorption and bioavailability. The flask method is a straightforward approach for determining the solubility of a substance in water.

Methodology:

-

Sample Addition: An excess amount of solid bexagliflozin is added to a known volume of water in a flask.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of bexagliflozin in the clear, saturated aqueous solution is determined using a validated analytical method (e.g., HPLC).

-

Solubility Value: The determined concentration represents the water solubility of bexagliflozin at the specified temperature.

Analytical Method Workflow: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used analytical technique for the identification, quantification, and purity assessment of pharmaceutical compounds like bexagliflozin.

Caption: General Workflow for RP-HPLC Analysis of Bexagliflozin.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties and molecular structure of bexagliflozin. The tabulated data, structural information, and detailed experimental protocols offer a valuable resource for scientists and researchers involved in the study and development of this important antidiabetic agent. A thorough understanding of these fundamental characteristics is essential for optimizing formulation strategies, ensuring quality control, and advancing the therapeutic application of bexagliflozin.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. oecd.org [oecd.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Bexagliflozin | 1118567-05-7 [chemicalbook.com]

- 5. Bexagliflozin | C24H29ClO7 | CID 25195624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bexagliflozin [sitem.herts.ac.uk]

Unveiling the Preclinical Promise of Bexagliflozin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of bexagliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Designed for researchers, scientists, and drug development professionals, this document delves into the core preclinical data, experimental methodologies, and mechanistic insights that form the foundation of bexagliflozin's clinical development.

In Vitro Pharmacology: Potency and Selectivity

Bexagliflozin demonstrates high potency and selectivity for SGLT2 over the SGLT1 transporter. In vitro studies using Chinese Hamster Ovary (CHO) cells expressing human SGLT1 and SGLT2 revealed the following inhibitory concentrations:

| Target | IC50 Value |

| SGLT2 | 2 nM |

| SGLT1 | 5.6 µM |

This significant selectivity for SGLT2 is a key attribute, minimizing the potential for off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.

Experimental Protocol: In Vitro IC50 Determination

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

Assay Principle: The inhibitory activity of bexagliflozin was assessed by measuring the uptake of a radiolabeled or fluorescent glucose analog in the presence of varying concentrations of the compound.

Methodology:

-

Cell Culture: CHO-hSGLT1 and CHO-hSGLT2 cells were cultured in appropriate media to ensure optimal growth and transporter expression.

-

Assay Preparation: Cells were seeded into multi-well plates and allowed to adhere overnight.

-

Inhibitor Incubation: On the day of the assay, cells were washed and pre-incubated with various concentrations of bexagliflozin or vehicle control for a specified period.

-

Substrate Addition: A solution containing a fixed concentration of a labeled glucose analog (e.g., 14C-α-methylglucopyranoside or a fluorescent derivative) was added to initiate the uptake reaction.

-

Uptake Termination: After a defined incubation period, the uptake was stopped by rapidly washing the cells with ice-cold buffer.

-

Quantification: The amount of labeled glucose analog taken up by the cells was quantified using a scintillation counter or fluorescence plate reader.

-

Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy in Animal Models

Bexagliflozin has demonstrated significant efficacy in improving glycemic control in various preclinical models of type 2 diabetes.

Genetically Diabetic (db/db) Mice

In db/db mice, a well-established model of type 2 diabetes characterized by obesity and insulin resistance, bexagliflozin treatment led to a reduction in both hemoglobin A1c (HbA1c) and blood glucose concentrations.[1] Notably, these improvements in glycemic parameters were achieved without affecting body mass or insulin levels.[1]

Zucker Diabetic Fatty (ZDF) Rats

Studies in Zucker Diabetic Fatty (ZDF) rats, another key model of type 2 diabetes, have shown that SGLT2 inhibition can restore hepatic glucose effectiveness and reduce insulin resistance in skeletal muscle by correcting postprandial hyperglycemia. While this particular study did not specify bexagliflozin, it highlights the therapeutic principle of SGLT2 inhibition in this model.

Urinary Glucose Excretion in Healthy Animals

The primary pharmacodynamic effect of bexagliflozin is the induction of urinary glucose excretion. This has been quantified in normal rats and dogs, with the following ED50 values:

| Animal Model | ED50 for Urinary Glucose Excretion |

| Normal Rats | 0.38 mg/kg |

| Normal Dogs | 0.09 mg/kg |

These data demonstrate the potent in vivo activity of bexagliflozin in promoting glycosuria.

Preclinical Pharmacokinetics and Metabolism

The pharmacokinetic profile of bexagliflozin has been characterized in rats and monkeys. Following oral administration, the compound is absorbed and undergoes metabolism.

Metabolism

In vitro studies using human liver microsomes and recombinant enzymes have identified CYP3A4 and UGT1A9 as the primary enzymes responsible for the metabolism of bexagliflozin.[2][3] The main metabolic pathways are oxidation and glucuronidation.[2][3]

Metabolic profiling in different species revealed distinct patterns:

The metabolic profile in monkeys closely resembles that in humans, making the monkey an appropriate species for preclinical toxicology studies.[2]

Experimental Protocol: In Vivo Metabolism Studies

Animal Models: Sprague-Dawley rats and cynomolgus monkeys.

Dosing: A single oral dose of radiolabeled ([14C]) bexagliflozin was administered.

Sample Collection: Urine, feces, and blood samples were collected at various time points post-dose.

Analytical Methods: High-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS) were used to separate, identify, and quantify bexagliflozin and its metabolites.

Renal Protective Effects

Beyond its glycemic effects, preclinical evidence suggests that bexagliflozin may have direct renal protective properties. A study in a rat model of renal ischemia-reperfusion injury demonstrated that bexagliflozin pretreatment significantly decreased kidney damage.[1][4] This protective effect was associated with the activation of anti-inflammatory, anti-apoptotic, antioxidant, and autophagy signaling pathways, as well as the Akt signaling pathway.[1][4]

Experimental Protocol: Rat Renal Ischemia-Reperfusion Injury Model

Animal Model: Male Sprague-Dawley rats.

Study Groups:

-

Sham-operated control.

-

Ischemia-Reperfusion Injury (IRI) control.

-

Vehicle (DMSO) + IRI.

-

Bexagliflozin (3 mg/kg, oral) + IRI.

Procedure:

-

Bexagliflozin or vehicle was administered two hours prior to the induction of ischemia.

-

Bilateral renal ischemia was induced by clamping the renal arteries for 30 minutes.

-

The clamps were removed to allow for 24 hours of reperfusion.

-

Blood and kidney tissue samples were collected for biochemical and histological analysis.

Endpoints:

-

Biochemical Markers: Serum urea and creatinine, interleukin-6 (IL-6), glutathione (GSH), caspase-3, light chain 3-B (LC3-B), and kidney injury molecule-1 (KIM-1).

-

Histopathology: Evaluation of renal tubular injury.

Signaling Pathway in Renal Protection

Safety Pharmacology and Genotoxicity

Comprehensive safety pharmacology and genotoxicity studies are crucial components of preclinical drug development.

Cardiovascular Safety

While specific preclinical cardiovascular safety data for bexagliflozin are not publicly available, the standard assessment involves evaluating the effects on cardiovascular parameters in conscious, telemetry-instrumented dogs. This methodology allows for the continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) intervals to identify any potential adverse cardiovascular effects.

Experimental Workflow: Cardiovascular Safety Telemetry Study

References

- 1. Correcting Postprandial Hyperglycemia in Zucker Diabetic Fatty Rats With an SGLT2 Inhibitor Restores Glucose Effectiveness in the Liver and Reduces Insulin Resistance in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SGLT2 inhibitors in cardiac amyloidosis: mechanistic insights and clinical perspectives—a narrative review | springermedizin.de [springermedizin.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Developmental Odyssey of Bexagliflozin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexagliflozin, an oral sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Developed by TheracosBio, it received its first FDA approval in January 2023. This technical guide provides an in-depth review of the developmental history of bexagliflozin, from its preclinical foundations to the comprehensive clinical trial program that established its efficacy and safety profile.

Mechanism of Action: SGLT2 Inhibition

Bexagliflozin's therapeutic effect is derived from its potent and selective inhibition of the sodium-glucose cotransporter 2 (SGLT2) protein, which is predominantly expressed in the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys. By inhibiting this transporter, bexagliflozin reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, a process known as glucosuria. This mechanism of action is independent of insulin secretion or sensitivity, offering a unique approach to glycemic control.[1][2][3] The increased urinary glucose excretion also contributes to a mild osmotic diuretic effect and caloric loss, which can lead to modest reductions in blood pressure and body weight.[3]

Molecular docking studies have elucidated the binding mechanism of bexagliflozin to the SGLT2 receptor. The process is initiated by the binding of a sodium ion, which is then followed by the glycone moiety of bexagliflozin binding to the glucose binding site of the transporter.[4]

Preclinical Development

The journey of bexagliflozin began with preclinical studies designed to assess its pharmacokinetic and pharmacodynamic properties. In vitro studies utilizing human liver microsomes and recombinant enzymes identified that the metabolism of bexagliflozin is primarily mediated by CYP3A4 and UGT1A9.[3] Studies in animal models, including rats and monkeys, were crucial in understanding the drug's metabolism and disposition, with monkeys showing a metabolic profile closely resembling that of humans.[3]

Clinical Development Program

The clinical development of bexagliflozin was extensive, encompassing 23 clinical trials with over 5,000 adult participants with type 2 diabetes.[5] This comprehensive program was designed to evaluate the efficacy, safety, and tolerability of bexagliflozin across a range of patient populations.

Phase 2 Studies

A notable phase 2, randomized, double-blind, placebo-controlled, dose-finding study evaluated the efficacy and safety of bexagliflozin as a monotherapy. The trial demonstrated a dose-dependent reduction in HbA1c over a 12-week period.

| Dose | Placebo-Adjusted Change in HbA1c from Baseline | 95% Confidence Interval | p-value |

| 5 mg | -0.55% | -0.76% to -0.34% | <0.0001 |

| 10 mg | -0.68% | -0.89% to -0.47% | <0.0001 |

| 20 mg | -0.80% | -1.01% to -0.59% | <0.0001 |

Table 1: Key Efficacy Results from a Phase 2 Dose-Finding Study at Week 12.[6]

Phase 3 Studies

The Phase 3 program for bexagliflozin was robust, including several key trials that assessed its efficacy and safety as both monotherapy and combination therapy.

The BEST trial was a large, randomized, double-blind, placebo-controlled, Phase 3 study designed to evaluate the effect of bexagliflozin on glycemic control and cardiovascular outcomes in patients with type 2 diabetes at an increased risk of cardiovascular events.

Experimental Protocol: BEST Trial (NCT02558296)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]

-

Participants: 1,700 patients with type 2 diabetes (HbA1c between 7.5% and 11%) and established atherosclerotic cardiovascular disease, heart failure, or multiple cardiovascular risk factors.[8]

-

Intervention: Patients were randomized in a 2:1 ratio to receive either bexagliflozin 20 mg once daily or a placebo, in addition to their existing anti-diabetic medications.[1][8]

-

Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline at week 24.[8]

-

Secondary Endpoints: Included changes in systolic blood pressure, body weight, and time to cardiovascular death or hospitalization for heart failure.[8]

-

Duration: The trial was event-driven and continued until at least 134 major adverse cardiovascular events (MACE+) occurred, with a median follow-up of 30 months.[8][9]

Key Results from the BEST Trial

| Endpoint | Bexagliflozin (n=1133) | Placebo (n=567) | Treatment Difference/Hazard Ratio (95% CI) | p-value |

| Change in HbA1c at Week 24 | -0.48% (-0.56, -0.39) | <0.0001 | ||

| Change in Systolic Blood Pressure at Week 24 (mmHg) | -3.0 (-5.5, -0.4) | 0.02 | ||

| Change in Body Weight at Week 48 (kg) | -2.7 (-3.1, -2.2) | <0.0001 | ||

| Cardiovascular Death or Hospitalization for Heart Failure | 4.2% | 5.5% | 0.74 (0.47, 1.17) | |

| MACE+ (CV death, MI, stroke, or unstable angina) | 7.9% | 10.1% | 0.79 (0.56, 1.09) |

Table 2: Primary and Key Secondary Outcomes from the BEST Trial.[9]

The efficacy and safety of bexagliflozin were also evaluated in patients with type 2 diabetes and moderate renal impairment (Stage 3a/3b CKD).

Experimental Protocol: CKD Study (NCT02836873)

-

Study Design: A 24-week, multinational, randomized, double-blind, placebo-controlled, parallel-group trial.[10]

-

Participants: Patients with T2DM and an estimated glomerular filtration rate (eGFR) between 30 and 59 mL/min/1.73 m².[10]

-

Intervention: Bexagliflozin 20 mg once daily or placebo.[10]

-

Primary Endpoint: Change in HbA1c from baseline to week 24.[10]

Key Results in Patients with CKD

| Endpoint | Bexagliflozin | Placebo | Placebo-Adjusted Difference (95% CI) | p-value |

| Change in HbA1c | -0.37% (-0.20, -0.54) | <0.001 | ||

| Change in Body Weight (kg) | -1.61 | <0.001 | ||

| Change in Systolic Blood Pressure (mmHg) | -3.8 | 0.02 |

Table 3: Efficacy of Bexagliflozin in Patients with Stage 3a/3b CKD at Week 24.[1][7]

Pharmacokinetics and Metabolism

Following oral administration, bexagliflozin reaches peak plasma concentrations within two to four hours.[2] The drug undergoes both oxidation and glucuronidation, with the primary circulating metabolite being a 3'-O-glucuronide.[3] Approximately half of the administered dose is eliminated in the urine, and the other half in the feces.[3]

Safety and Tolerability

Across the clinical trial program, bexagliflozin was generally well-tolerated. The most commonly reported adverse events were consistent with the SGLT2 inhibitor class and included an increased incidence of genital mycotic infections and urinary tract infections.[10]

Conclusion

The developmental history of bexagliflozin is a testament to a rigorous and comprehensive scientific and clinical investigation. From its targeted mechanism of action as a potent SGLT2 inhibitor to its well-documented efficacy and safety profile in a broad range of patients with type 2 diabetes, bexagliflozin has emerged as a valuable therapeutic option. The extensive clinical trial program, particularly the BEST trial, has provided robust evidence of its ability to improve glycemic control and positively impact cardiovascular risk factors. For researchers and drug development professionals, the story of bexagliflozin offers a compelling case study in modern pharmaceutical development.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Bexagliflozin: a comprehensive review of a recently approved SGLT2 inhibitor for the treatment of type 2 diabetes melli… [ouci.dntb.gov.ua]

- 3. What is the mechanism of Bexagliflozin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Bexagliflozin | C24H29ClO7 | CID 25195624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A 12-week, randomized, double-blind, placebo-controlled, four-arm dose-finding phase 2 study evaluating bexagliflozin as monotherapy for adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Bexagliflozin as an Adjunct Therapy to Diet and Exercise to Improve Glycaemic Control in Adults with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Bexagliflozin's Impact on Glucose Homeostasis: A Technical Exploration Beyond Glycemic Control

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bexagliflozin, a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has been approved as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus (T2DM).[1][2][3][4] Its primary mechanism of action involves the inhibition of glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2][5] This insulin-independent mechanism offers a unique therapeutic approach for managing T2DM.[1][5] Beyond its established effects on glycemic control, bexagliflozin, in line with the broader class of SGLT2 inhibitors, exerts a range of effects on glucose homeostasis that contribute to its overall metabolic benefits. This technical guide delves into these multifaceted actions, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying physiological pathways. While direct mechanistic studies on bexagliflozin are emerging, this paper synthesizes the available evidence for bexagliflozin and supplements it with data from the SGLT2 inhibitor class to provide a comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action: SGLT2 Inhibition

Bexagliflozin is a C-aryl glucoside SGLT2 inhibitor characterized by its high affinity and selectivity for the SGLT2 transporter.[2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose in the kidneys.[1][5] By inhibiting this transporter, bexagliflozin effectively lowers the renal threshold for glucose, promoting glucosuria.[2][6] This action directly reduces plasma glucose concentrations.[5][7] Preclinical studies in rodent models of diabetes demonstrated that oral administration of bexagliflozin resulted in significant glucosuria, leading to a 25-40% reduction in fasting glucose and parallel decreases in HbA1c with repeated dosing.[2]

Effects on Insulin Sensitivity and Beta-Cell Function

While bexagliflozin's primary action is independent of insulin, evidence suggests that SGLT2 inhibitors as a class can indirectly improve both insulin sensitivity and pancreatic beta-cell function.[8]

Insulin Sensitivity

Preclinical studies have shown that bexagliflozin improves insulin sensitivity in diet-induced obese animals.[2] This is consistent with a meta-analysis of 24 randomized controlled trials (RCTs) of various SGLT2 inhibitors, which demonstrated a significant reduction in the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), a marker of insulin resistance.[8] The pooled data showed a mean difference of -0.81 in HOMA-IR compared to placebo.[8] The improvement in insulin sensitivity is likely a multifactorial consequence of reduced glucotoxicity, weight loss, and potential direct effects on cellular signaling pathways.

Beta-Cell Function

The same meta-analysis of SGLT2 inhibitors also revealed a significant increase in the Homeostatic Model Assessment of Beta-Cell Function (HOMA-β), indicating improved beta-cell function.[8] The mean difference in HOMA-β was 7.90 compared to placebo.[8] By reducing hyperglycemia, bexagliflozin may alleviate the metabolic stress on pancreatic beta-cells, leading to improved insulin secretion and potentially preserving beta-cell mass over the long term.[9][10]

Table 1: Effect of SGLT2 Inhibitors on Insulin Resistance and Beta-Cell Function (Class Effect)

| Parameter | Number of Patients | Mean Difference vs. Placebo (95% CI) | Certainty of Evidence | Citation |

| HOMA-IR | 2272 | -0.81 (-1.11 to -0.52) | Moderate | [8] |

| HOMA-β | 2845 | 7.90 (5.44 to 10.37) | Moderate | [8] |

Regulation of Pancreatic Alpha-Cell Function and Glucagon Secretion

A consistent observation with SGLT2 inhibitor treatment is an increase in circulating glucagon levels.[5][11] While the precise mechanism is still under investigation, it is thought to be an indirect effect. One hypothesis suggests that the reduction in plasma glucose levels triggers a counter-regulatory response from pancreatic alpha-cells to increase glucagon secretion.[7] Another proposed mechanism involves paracrine signaling within the islets of Langerhans.[7] Studies have shown that SGLT2 is not expressed in pancreatic alpha- and beta-cells, suggesting that the effect of SGLT2 inhibitors on glucagon and insulin secretion is not direct.[11]

This elevation in glucagon can stimulate endogenous glucose production, which may partially counteract the glucose-lowering effect of SGLT2 inhibition.[5]

Impact on Hepatic Glucose Production

The hyperglucagonemia associated with SGLT2 inhibitor use contributes to an increase in endogenous glucose production (EGP), primarily from the liver. This paradoxical effect has been observed in multiple studies.[5] The increase in EGP can offset a portion of the glucose cleared through urinary excretion.

Influence on the Incretin System

The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), play a crucial role in postprandial glucose control by stimulating insulin secretion.[12][13] Some SGLT2 inhibitors that also have an effect on SGLT1, which is expressed in the gastrointestinal tract, may influence incretin secretion. By inhibiting intestinal SGLT1, more glucose reaches the distal gut where L-cells are stimulated to release GLP-1.[1] Studies with dapagliflozin have suggested that SGLT2 inhibition may improve the sensitivity of beta-cells to incretin hormones.[14] However, specific data on bexagliflozin's effect on GLP-1 and GIP levels are not yet available.

Summary of Clinical Trial Data

Numerous clinical trials have established the efficacy of bexagliflozin in improving glycemic control and other metabolic parameters. Meta-analyses of these trials provide robust quantitative data.

Table 2: Summary of Bexagliflozin Efficacy from Meta-Analyses of Randomized Controlled Trials

| Outcome | Number of Studies | Total Patients | Result vs. Placebo | Citation(s) |

| Glycemic Control | ||||

| HbA1c Reduction | 6 | 3111 | Weighted Mean Difference: -0.53% (95% CI: -0.75 to -0.31) | [5][15] |

| Fasting Plasma Glucose Reduction | 6 | 3111 | Weighted Mean Difference: -1.45 mmol/L (95% CI: -2.32 to -0.57) | [5][15] |

| Proportion of Patients Achieving HbA1c < 7% | 6 | 3111 | Odds Ratio: 1.94 (95% CI: 1.36 to 2.78) | [15] |

| Extra-Glycemic Effects | ||||

| Body Weight Reduction | 6 | 3111 | Weighted Mean Difference: -1.61 kg (95% CI: -2.14 to -1.07) | [5][15] |

| Systolic Blood Pressure Reduction | 6 | 3111 | Weighted Mean Difference: -4.66 mmHg (95% CI: -6.41 to -2.92) | [5][15] |

| Diastolic Blood Pressure Reduction | 6 | 3111 | Weighted Mean Difference: -2.12 mmHg (95% CI: -3.94 to -0.30) | [5][15] |

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity. While specific protocols for bexagliflozin are not publicly available, a general protocol for SGLT2 inhibitors in human subjects is as follows:

Objective: To measure whole-body insulin sensitivity by assessing the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

Procedure:

-

Subject Preparation: Subjects are typically admitted to a clinical research unit and fast overnight.[16] Two intravenous catheters are inserted, one for infusions (insulin, glucose) and one in the contralateral arm (placed in a heated box to "arterialize" the venous blood) for blood sampling.[16]

-

Basal Period: A baseline period is established to measure basal glucose and insulin concentrations.

-

Clamp Initiation: A primed-continuous infusion of insulin is started to rapidly raise and maintain plasma insulin at a high physiological or supraphysiological level.[17]

-

Euglycemia Maintenance: Plasma glucose is monitored every 5-10 minutes, and a variable infusion of 20% dextrose is adjusted to maintain the plasma glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).[17]

-

Steady State: The clamp is continued until a steady state is reached for glucose infusion rate and plasma glucose concentration, typically for 2-3 hours.

-

Data Analysis: The GIR during the last 30-60 minutes of the clamp is used as a measure of insulin-stimulated glucose disposal, reflecting whole-body insulin sensitivity.

Signaling Pathways

The primary signaling pathway for bexagliflozin is the direct inhibition of the SGLT2 protein in the renal proximal tubule. The downstream effects on other aspects of glucose homeostasis are largely indirect consequences of reduced plasma glucose and the resulting hormonal and metabolic adaptations.

Conclusion